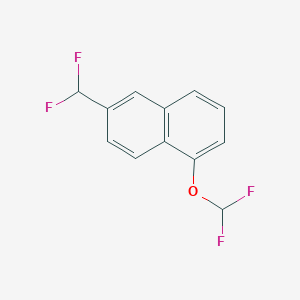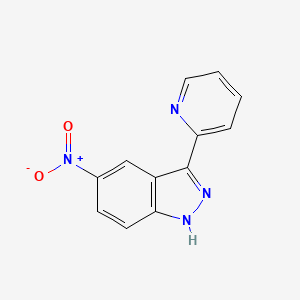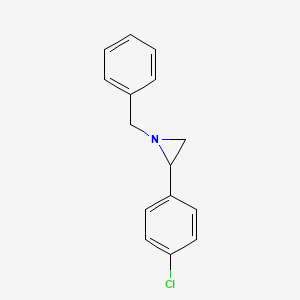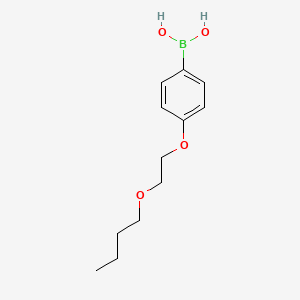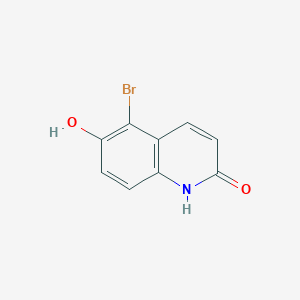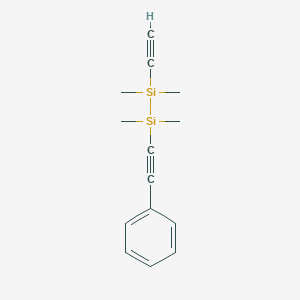
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with two silicon atoms bonded to ethynyl and phenylethynyl groups, along with four methyl groups
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be achieved through several methods. One common approach involves the use of cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions. These reactions typically require palladium catalysts and suitable ligands to facilitate the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The ethynyl and phenylethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane has several scientific research applications:
Materials Science: This compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds, which are valuable in various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The ethynyl and phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties, making the compound suitable for various applications in materials science and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1,1,2,2-tetramethyl-2-(phenylethynyl)disilane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering different electronic and structural properties.
9-(4-Phenylethynyl)anthracene: This compound has a phenylethynyl group attached to an anthracene core, providing unique photophysical properties.
1,1,2,2-Tetramethyl-2-(phenylethynyl)disilane: Similar to the target compound but lacks the ethynyl group, resulting in different reactivity and applications.
Eigenschaften
CAS-Nummer |
915717-04-3 |
|---|---|
Molekularformel |
C14H18Si2 |
Molekulargewicht |
242.46 g/mol |
IUPAC-Name |
[dimethyl(2-phenylethynyl)silyl]-ethynyl-dimethylsilane |
InChI |
InChI=1S/C14H18Si2/c1-6-15(2,3)16(4,5)13-12-14-10-8-7-9-11-14/h1,7-11H,2-5H3 |
InChI-Schlüssel |
DTSOSPJNIHYLNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#C)[Si](C)(C)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Methoxy-2',3',4',9'-tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B11870594.png)
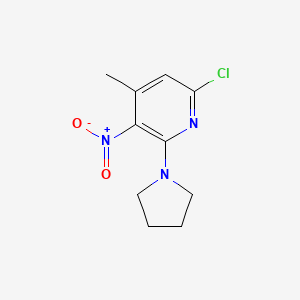


![Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B11870614.png)
